molecular formula C18H21ClN2O2 B1620764 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine CAS No. 40403-45-0

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine

Cat. No.: B1620764
CAS No.: 40403-45-0
M. Wt: 332.8 g/mol
InChI Key: HUIGMZIAORXHGI-UHFFFAOYSA-N
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Description

2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group and two ethoxy-phenyl groups attached to an acetamidine core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine typically involves the reaction of 2-chloroacetamidine with 4-ethoxy-aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine may involve a continuous flow process to increase efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chloro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine has several scientific research applications, including:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N’-bis-(4-methoxy-phenyl)-acetamidine: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Chloro-N,N’-bis-(4-hydroxy-phenyl)-acetamidine: Contains hydroxy groups instead of ethoxy groups.

    2-Chloro-N,N’-bis-(4-methyl-phenyl)-acetamidine: Features methyl groups instead of ethoxy groups.

Uniqueness

2-Chloro-N,N’-bis-(4-ethoxy-phenyl)-acetamidine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N,N'-bis(4-ethoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-3-22-16-9-5-14(6-10-16)20-18(13-19)21-15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIGMZIAORXHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368460
Record name 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40403-45-0
Record name 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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